molecular formula C20H20ClNO3S B11393750 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11393750
M. Wt: 389.9 g/mol
InChI Key: WSTYVYNPUQYPJC-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a phenoxy core substituted with chlorine and methyl groups, as well as dual heteroaromatic substituents: a furan-2-ylmethyl and a 3-methylthiophen-2-ylmethyl group. This compound belongs to the broader class of N,N-disubstituted acetamides, which are pivotal intermediates in organic synthesis and agrochemical/pharmaceutical development .

Properties

Molecular Formula

C20H20ClNO3S

Molecular Weight

389.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C20H20ClNO3S/c1-14-7-9-26-19(14)12-22(11-17-4-3-8-24-17)20(23)13-25-18-6-5-16(21)10-15(18)2/h3-10H,11-13H2,1-2H3

InChI Key

WSTYVYNPUQYPJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield various alcohols or amines .

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s heteroaromatic substituents (furan and thiophene) distinguish it from simpler phenyl or alkyl-substituted analogs like Compound 30 or alachlor. These groups may enhance π-π stacking interactions or modulate electronic properties, influencing reactivity or bioactivity .
  • The trifluoromethylphenyl substituent in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-rich furan/thiophene groups in the target compound .

Comparison :

  • Yields for structurally complex acetamides (e.g., Compound 32 in : 51%) suggest that multi-step syntheses may reduce efficiency compared to simpler derivatives like Compound 30 (82%) .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

Compound Name Melting Point (°C) Rf Value Molecular Weight (g/mol)
Target Compound Not reported Not reported 422.92
Compound 30 75 0.32 295.35
Compound 31 84 0.28 311.34
2-Chloro-N-(4-fluorophenyl)acetamide Not reported Not reported 201.62

Key Observations :

  • Higher molecular weight and steric bulk in the target compound may result in elevated melting points compared to simpler analogs, though experimental confirmation is needed.
  • Rf values (e.g., Compound 30: 0.32) reflect polarity differences influenced by substituents .

Inference for Target Compound :

  • The furan and thiophene groups may confer enhanced binding to biological targets (e.g., enzymes or receptors) compared to alachlor’s alkoxy groups. Potential pesticidal or pharmaceutical applications are plausible but require empirical validation .

Biological Activity

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide, with the CAS number 898507-41-0, is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is C20H20ClNO3SC_{20}H_{20}ClNO_3S with a molecular weight of 389.9 g/mol. Its structure consists of a chloro-substituted phenoxy group, a furan moiety, and a methylthiophene group, which contribute to its biological properties.

PropertyValue
CAS Number898507-41-0
Molecular FormulaC₁₈H₁₈ClNO₃S
Molecular Weight389.9 g/mol
LogP4.0288
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antiviral , antimicrobial , and anticancer properties.

  • Antiviral Activity : Research indicates that related compounds with similar structural motifs have shown effectiveness against viral targets such as SARS-CoV-2. For instance, derivatives containing furan rings have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro), suggesting potential pathways for further exploration in this compound's antiviral efficacy .
  • Antimicrobial Activity : The presence of the chloro-substituted phenoxy group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes, although specific data on this compound is limited.
  • Anticancer Activity : Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The introduction of thiophene and furan moieties is often associated with increased cytotoxicity due to their ability to interact with cellular targets involved in proliferation and survival .

Case Studies and Research Findings

Research has been conducted to evaluate the biological activity of structurally related compounds. A notable study examined the structure-activity relationship (SAR) of furan-containing derivatives, demonstrating that modifications at specific sites significantly influence their inhibitory potency against viral proteases .

Table: Structure-Activity Relationship (SAR) Findings

CompoundModificationIC50 (μM)Activity Description
F8Base Compound21.28Moderate activity
F8-S13-Trifluoromethyl phenyl groupN.T.Loss of activity
F8-S43Thiourea linker8.08Enhanced potency

These findings suggest that the structural components of the compound play critical roles in determining its biological activity.

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